molecular formula C20H16O2 B1267962 4-Benzyloxybenzophenone CAS No. 54589-41-2

4-Benzyloxybenzophenone

Cat. No.: B1267962
CAS No.: 54589-41-2
M. Wt: 288.3 g/mol
InChI Key: NMPNTBQOLRXPGK-UHFFFAOYSA-N
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Description

4-Benzyloxybenzophenone, also known as 4-(benzyloxy)phenylmethanone, is an organic compound with the molecular formula C20H16O2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a benzyloxy group. This compound is known for its applications in organic synthesis and its potential biological activities .

Biochemical Analysis

Biochemical Properties

4-Benzyloxybenzophenone plays a significant role in biochemical reactions, particularly in the formation of triphenylbutene isomers when it reacts with propiophenone in the presence of a novel titanium reagent . These isomers exhibit uterotropic activity, indicating potential interactions with estrogen receptors. The compound interacts with enzymes and proteins involved in these reactions, although specific enzymes and proteins have not been extensively documented.

Cellular Effects

This compound has been observed to influence cellular processes, particularly in the context of its estrogenic activity. The compound can affect cell signaling pathways related to estrogen receptors, potentially altering gene expression and cellular metabolism . These effects can vary depending on the concentration and exposure duration, highlighting the importance of understanding its cellular impact.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen receptors, leading to the formation of triphenylbutene isomers . This interaction can result in the activation or inhibition of specific genes, depending on the cellular context. The compound’s ability to bind to estrogen receptors suggests a potential role in modulating hormonal pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although specific data on its temporal effects are limited .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Higher doses may lead to toxic or adverse effects, while lower doses might exhibit therapeutic potential. Understanding the threshold effects and safe dosage ranges is essential for its application in biomedical research .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, although detailed pathways have not been extensively studied .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization is crucial for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxybenzophenone can be synthesized through various methods. One common method involves the reaction of benzophenone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Benzophenone+Benzyl ChlorideK2CO3,DMF,HeatThis compound\text{Benzophenone} + \text{Benzyl Chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} Benzophenone+Benzyl ChlorideK2​CO3​,DMF,Heat​this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxybenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Scientific Research Applications

4-Benzyloxybenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of cancer treatment.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-benzyloxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific pathways, depending on the context. For example, it has been shown to interact with estrogen receptors, potentially influencing hormonal pathways .

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the benzyloxy group.

    4-Hydroxybenzophenone: A hydroxyl group replaces the benzyloxy group.

    4-Methoxybenzophenone: A methoxy group replaces the benzyloxy group.

Uniqueness: 4-Benzyloxybenzophenone is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

phenyl-(4-phenylmethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPNTBQOLRXPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332485
Record name 4-Benzyloxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54589-41-2
Record name 4-Benzyloxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaH (60% in mineral oil, 1.2 g, 30 mmol) was added to an ice-cooled solution of (4-hydroxy-phenyl)-phenyl-methanone (5 g, 25.2 mmol) in DMF (25 mL). The resulting mixture was stirred for 20 minutes at room temperature (r.t.). Benzyl bromide (6.1 mL, 50 mmol) was added at 0° C. The reaction temperature was raised to r.t. after 1 h and thereafter stirred for additional 2 h. Water (20 mL) was added and the aqueous phase was extracted with dichloromethane (2×30 mL). The combined organic phase was concentrated and purified by flash chromatography (eluent: 100% dichloromethane). Yield: 7.0 g, 96% of 1. 1H NMR (400 MHz, CDCl3): δ 7.83 (d, J=8.4 Hz, 2H), 7.77 (d, J=7.2 Hz, 2H), 7.58-7.52 (m, 1H), 7.50-7.32 (m, 7H), 7.03 (d, J=8.4 Hz, 2H), 5.17 (s, 2H).
Name
Quantity
1.2 g
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reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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reactant
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5 g
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reactant
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Quantity
25 mL
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6.1 mL
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reactant
Reaction Step Three
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Quantity
20 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(60 g (0.3 mol) of 4-hydroxybenzophenone, 42 g of benzyl chloride, 45.6 g of potassium carbonate, 0.5 g of potassium iodide and 1 litre of dimethylformamide are introduced into a flask. Stirring is carried out at room temperature for 72 hours. The mixture is filtered and concentrated to dryness without exceeding 30° C. The residue is taken up in methylene chloride and washed with a 10% sodium carbonate solution and then with a saturated lithium chloride solution. The mixture is dried over sodium sulphate and concentrated to dryness. There are obtained 85 g of 4-benzyloxybenzophenone. Yield: 99%.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
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45.6 g
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reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing 4-Benzyloxybenzophenone?

A1: this compound can be synthesized in a two-step process. The first step involves reacting resorcinol with trichlorotoluene to produce 2,4-dihydroxybenzophenone. This reaction utilizes hexadecyl trimethyl ammonium bromide as a phase transfer catalyst. [] The second step involves reacting 2,4-dihydroxybenzophenone with benzyl chloride to yield the final product, this compound. []

Q2: How is the chemical structure of this compound and its intermediates confirmed?

A2: The chemical structures of both the intermediate compound, 2,4-dihydroxybenzophenone, and the final product, this compound, are verified through multiple analytical techniques. These include infrared spectroscopy (IR), elemental analysis, and proton nuclear magnetic resonance spectroscopy (¹H-NMR). []

Q3: What is the biological activity of a derivative of this compound?

A3: While the provided research doesn't directly investigate the biological activity of this compound, a related compound, 1-Benzyloxy-4-(1,2-diphenylbut-1-enyl)benzene, synthesized through the reductive condensation of this compound and propiophenone, was found to possess estrogenic activity. [, ] This suggests potential biological relevance for this class of compounds.

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